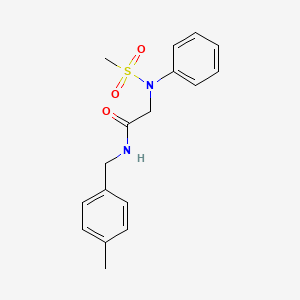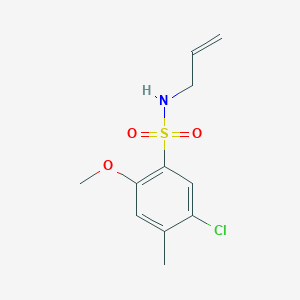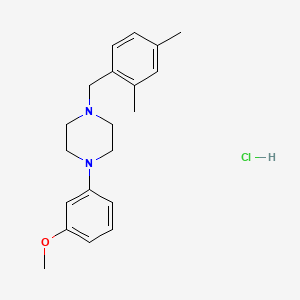
bis(2-chlorophenyl) (4-bromophenyl)amidophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-chlorophenyl) (4-bromophenyl)amidophosphate, also known as CBPPA, is a chemical compound that has gained attention for its potential applications in scientific research. CBPPA is a member of the organophosphate family, which has been extensively studied due to their diverse biological activities.
Aplicaciones Científicas De Investigación
Bis(2-chlorophenyl) (4-bromophenyl)amidophosphate has potential applications in scientific research due to its ability to inhibit acetylcholinesterase (AChE) activity. AChE is an enzyme that plays a crucial role in neurotransmission by breaking down the neurotransmitter acetylcholine. Inhibition of AChE activity can lead to an accumulation of acetylcholine, which can result in various physiological effects. bis(2-chlorophenyl) (4-bromophenyl)amidophosphate has been studied for its potential application in the treatment of Alzheimer's disease, a neurodegenerative disorder characterized by a decrease in AChE activity.
Mecanismo De Acción
Bis(2-chlorophenyl) (4-bromophenyl)amidophosphate inhibits AChE activity by binding to the active site of the enzyme. This binding prevents the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter. The accumulation of acetylcholine can result in various physiological effects, including increased muscle contraction, increased heart rate, and increased secretion of glands.
Biochemical and Physiological Effects
bis(2-chlorophenyl) (4-bromophenyl)amidophosphate has been shown to have various biochemical and physiological effects. Inhibition of AChE activity can lead to increased muscle contraction, increased heart rate, and increased secretion of glands. bis(2-chlorophenyl) (4-bromophenyl)amidophosphate has also been shown to have potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bis(2-chlorophenyl) (4-bromophenyl)amidophosphate has several advantages for lab experiments, including its ability to inhibit AChE activity and its potential neuroprotective effects. However, bis(2-chlorophenyl) (4-bromophenyl)amidophosphate also has limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
Bis(2-chlorophenyl) (4-bromophenyl)amidophosphate has potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. Future research should focus on determining the safety and efficacy of bis(2-chlorophenyl) (4-bromophenyl)amidophosphate in preclinical and clinical studies. Additionally, bis(2-chlorophenyl) (4-bromophenyl)amidophosphate can be used as a tool for studying the role of AChE activity in various physiological processes and diseases. Further studies should also investigate the potential of bis(2-chlorophenyl) (4-bromophenyl)amidophosphate as a therapeutic agent for other diseases, such as Parkinson's disease and schizophrenia.
Métodos De Síntesis
Bis(2-chlorophenyl) (4-bromophenyl)amidophosphate can be synthesized through a two-step process. The first step involves the reaction of 2-chloroaniline with 4-bromophenylphosphonic dichloride to produce bis(2-chlorophenyl) (4-bromophenyl)phosphonamide. The second step involves the reaction of bis(2-chlorophenyl) (4-bromophenyl)phosphonamide with diethyl chlorophosphate to produce bis(2-chlorophenyl) (4-bromophenyl)amidophosphate.
Propiedades
IUPAC Name |
N-bis(2-chlorophenoxy)phosphoryl-4-bromoaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrCl2NO3P/c19-13-9-11-14(12-10-13)22-26(23,24-17-7-3-1-5-15(17)20)25-18-8-4-2-6-16(18)21/h1-12H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVGLZYMJVZZAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OP(=O)(NC2=CC=C(C=C2)Br)OC3=CC=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrCl2NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-bis(2-chlorophenoxy)phosphoryl-4-bromoaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-{[5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furyl]methylene}-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B4961173.png)



![N-(3-nitrophenyl)-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4961212.png)
![N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycine](/img/structure/B4961214.png)
![2-[(4-amino-2-pyrimidinyl)thio]-1-mesitylethanone](/img/structure/B4961219.png)
![methyl 5-(aminocarbonyl)-2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4961231.png)
![N-[3-(4-morpholinyl)propyl]-4-nitro-2-(trifluoromethyl)aniline](/img/structure/B4961238.png)
![N-phenyl-2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4961252.png)


![2-cyano-3-(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)acrylamide](/img/structure/B4961278.png)